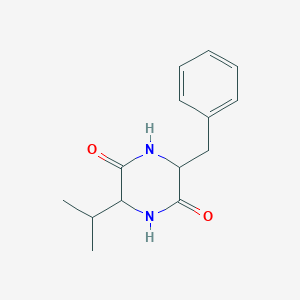

Cyclo(Phe-Val)

Vue d'ensemble

Description

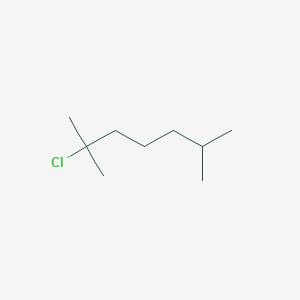

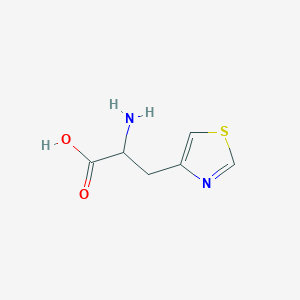

3-Benzyl-6-isopropyl-2,5-piperazinedione is a natural product found in Coffea arabica and Streptomyces with data available.

Applications De Recherche Scientifique

Attribution stéréochimique

Cyclo(Phe-Val) et ses variantes sont utilisées dans l'attribution stéréochimique non ambiguë des dipeptides cycliques . La structure unique du composé permet de différencier les stéréoisomères, ce qui est crucial dans l'activité biologique, la stéréochimie étant un déterminant clé de l'activité biologique .

Dépistage biologique

Le composé est utilisé dans des essais de dépistage biologique, en particulier pour la croissance d'E. coli et la formation de biofilms . Cette application est importante dans l'étude du comportement bactérien et le développement de traitements antibactériens .

Production d'antioxydants

Cyclo(Phe-Val) a été identifié dans la production d'antioxydants par certains champignons . Les antioxydants jouent un rôle crucial dans l'alimentation humaine, la protection des aliments et les cosmétiques anti-âge .

Développement de médicaments anticancéreux

Les petits peptides cycliques contenant la séquence Pro-Pro-Phe-Phe, qui comprend Cyclo(Phe-Val), se sont révélés être des pistes potentielles de médicaments anticancéreux sûrs et efficaces . Ils exercent des effets cytotoxiques et cytostatiques sur les cellules de mélanome .

Activité antimicrobienne

Le composé a été identifié dans le bouillon de culture de certaines bactéries, où il a montré des activités cytotoxiques et antimicrobiennes .

Caractérisation structurale

Cyclo(Phe-Val) est utilisé dans la caractérisation structurale des molécules de métabolites actifs

Mécanisme D'action

Target of Action

Cyclo(Phe-Val), also known as 2,5-Piperazinedione, 3-benzyl-6-isopropyl- or 3-Benzyl-6-isopropyl-2,5-piperazinedione, is a cyclic dipeptide that has been found to interact with various targets. It’s worth noting that similar cyclic dipeptides have been found to interact with various cellular and molecular targets, influencing a range of biological processes .

Biochemical Pathways

Cyclo(Phe-Val) has been found to influence various biochemical pathways. For instance, it has been shown to upregulate the mRNA and protein expression of heme oxyense-1 (HO-1) and NADPH quinone oxidoreductase 1 (NQO1) both in vivo and in vitro . It also promotes the translocation of nuclear factor erythroid 2-related factor 2 (Nrf2) while inhibiting its degradation through binding with Kelch-like ECH-associated protein 1 (Keap1) . These actions suggest that Cyclo(Phe-Val) may play a role in oxidative stress responses.

Pharmacokinetics

It’s worth noting that cyclic peptides like cyclo(phe-val) are known to have better biological activity compared to their linear counterparts . They are also predicted to have a better pharmacokinetic and toxic profile to humans .

Result of Action

The results of Cyclo(Phe-Val)'s action are varied and depend on the context. For instance, it has been found to significantly alleviate liver pathological damage and hepatic dysfunction induced by excessive reactive oxygen species (ROS) accumulation in both chick embryo liver and HepG2 cells . It also inhibits the excessive production of ROS, suggesting that its action may be related to its antioxidant capability .

Action Environment

The action of Cyclo(Phe-Val) can be influenced by various environmental factors. For instance, the compound’s ability to pass through biological membranes by simple diffusion suggests that its action may be influenced by the lipid composition of these membranes . .

Propriétés

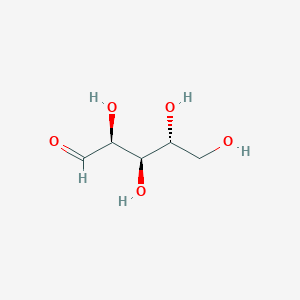

IUPAC Name |

3-benzyl-6-propan-2-ylpiperazine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O2/c1-9(2)12-14(18)15-11(13(17)16-12)8-10-6-4-3-5-7-10/h3-7,9,11-12H,8H2,1-2H3,(H,15,18)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQQPOHUVAQPSHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C(=O)NC(C(=O)N1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60932398 | |

| Record name | 3-Benzyl-6-(propan-2-yl)-3,6-dihydropyrazine-2,5-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60932398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14474-71-6 | |

| Record name | 3-Benzyl-6-isopropyl-2,5-piperazinedione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014474716 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Benzyl-6-(propan-2-yl)-3,6-dihydropyrazine-2,5-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60932398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is 2,5-Piperazinedione, 3-benzyl-6-isopropyl- and where has it been found?

A1: 2,5-Piperazinedione, 3-benzyl-6-isopropyl- is a cyclic dipeptide, a class of natural products often found in microorganisms. It has been identified in the liposoluble components of the Chinese medicinal plant Pinellia pedatisecta [].

Q2: What are the potential biological activities of 2,5-Piperazinedione, 3-benzyl-6-isopropyl-?

A2: While specific studies on the bioactivity of this particular compound are limited, its presence in Pinellia pedatisecta, a plant used traditionally for medicinal purposes, suggests potential bioactivity. Further research is needed to confirm and characterize its biological effects.

Q3: Are there other similar cyclic dipeptides found in nature, and do they share any common activities?

A3: Yes, cyclic dipeptides are a diverse group of natural products. Several studies highlight the presence of various cyclic dipeptides in diverse organisms, including bacteria, fungi, and plants [, , , , , , , , ]. Some common activities attributed to cyclic dipeptides include antibacterial, antifungal, antitumor, and enzyme inhibitory effects.

Q4: What are the implications of finding this compound in both a plant and microbial sources?

A4: The presence of 2,5-Piperazinedione, 3-benzyl-6-isopropyl- in both a plant (Pinellia pedatisecta) and microbial sources raises interesting questions about its origin and potential roles. It could be produced by the plant itself, by endophytic microorganisms living within the plant, or obtained through interactions with the surrounding environment. This finding highlights the complex interplay between different organisms and their chemical constituents.

Q5: What analytical techniques are used to identify and characterize 2,5-Piperazinedione, 3-benzyl-6-isopropyl-?

A5: Gas Chromatography-Mass Spectrometry (GC-MS) is a key technique used to identify and characterize this compound []. This technique separates the different components of a sample based on their volatility and then identifies them based on their mass-to-charge ratio.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.